(2,4-Dimethylthiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-Dimethylthiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18F3N3O2S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
The compound has been involved in studies related to the synthesis of complex organic molecules, demonstrating its utility in constructing heterocyclic compounds. For instance, its involvement in the synthesis of dimethyl sulfomycinamate, highlighting methodologies in heteroannulation and palladium-catalyzed coupling reactions, underscores its importance in organic chemistry. Such synthetic strategies are vital for developing antibiotics and other therapeutically relevant compounds (Bagley, Dale, Xiong, & Bower, 2003); (Kelly & Lang, 1995).
Antimicrobial Activity
Research into the antimicrobial properties of related pyridine derivatives has shown variable and modest activity against bacterial and fungal strains. This demonstrates the potential of such compounds in contributing to the development of new antimicrobials, addressing the growing concern of antibiotic resistance (Patel, Agravat, & Shaikh, 2011); (Mallesha & Mohana, 2014).
Anticancer Activity
The synthesis and evaluation of novel pyridine derivatives bearing biologically active groups have been explored for their anticancer properties. This includes the synthesis of compounds showing higher antitumor activity than doxorubicin against various cancer cell lines, highlighting the therapeutic potential of such molecules (Hafez & El-Gazzar, 2020).
Molecular Interaction Studies
Studies on the molecular interactions of similar compounds with cannabinoid receptors have provided insights into the structural requirements for binding and activity. This research is significant for understanding receptor-ligand interactions and developing compounds with specific pharmacological properties (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-10-15(26-11(2)22-10)16(24)23-7-5-13(6-8-23)25-14-4-3-12(9-21-14)17(18,19)20/h3-4,9,13H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLFIIKFFGCCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.